molecular formula C6H10N4 B011966 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 101080-48-2

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No. B011966
Key on ui cas rn: 101080-48-2
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536577

Procedure details

Into an Erlenmeyer's flask of 100 ml, 2.00 g (14.6 millimole) of 2-methyl-4-amino-5-formylpyrimidine, 40 g of 20 wt. % ammonia-methanol solution and 2.0 mg of molybdic acid (H2MoO4.H2O) were added, and the mixture was stirred for 2 hours under room temperature, with the flask being closely stoppered. Following subsequently the same procedure as in Example 1, 2-methyl-4-amino-5-aminomethylpyrimidine was obtained at a yield of 93.5%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH:9]=O)=[CH:4][N:3]=1.[NH3:11].CO>O[Mo](O)(=O)=O>[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][NH2:11])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CC1=NC=C(C(=N1)N)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Name
Quantity
2 mg
Type
catalyst
Smiles
O[Mo](=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours under room temperature, with the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC=C(C(=N1)N)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04536577

Procedure details

Into an Erlenmeyer's flask of 100 ml, 2.00 g (14.6 millimole) of 2-methyl-4-amino-5-formylpyrimidine, 40 g of 20 wt. % ammonia-methanol solution and 2.0 mg of molybdic acid (H2MoO4.H2O) were added, and the mixture was stirred for 2 hours under room temperature, with the flask being closely stoppered. Following subsequently the same procedure as in Example 1, 2-methyl-4-amino-5-aminomethylpyrimidine was obtained at a yield of 93.5%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH:9]=O)=[CH:4][N:3]=1.[NH3:11].CO>O[Mo](O)(=O)=O>[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][NH2:11])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CC1=NC=C(C(=N1)N)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Name
Quantity
2 mg
Type
catalyst
Smiles
O[Mo](=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours under room temperature, with the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC=C(C(=N1)N)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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